N-[3-(morpholin-4-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)bicyclo[2.2.1]heptane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c18-15(14-11-12-2-3-13(14)10-12)16-4-1-5-17-6-8-19-9-7-17/h12-14H,1-11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHKTZJZPDWUCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=O)NCCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(morpholin-4-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Bicyclic Heptane Core: The bicyclo[2.2.1]heptane core can be synthesized via a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction where a halogenated precursor reacts with morpholine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the amidation step to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[3-(morpholin-4-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the bicyclic core, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-[3-(morpholin-4-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets:
- Inhibition of Enzymes : Research indicates that derivatives of bicyclic compounds can serve as effective inhibitors for enzymes such as cathepsin C, which is involved in various pathological conditions including inflammatory diseases and cancer .
- Neuropharmacological Effects : The morpholine component may contribute to neuroactive properties, making this compound a candidate for studies related to neurological disorders.
Drug Design and Development
The structural features of this compound allow it to be utilized as a lead compound in drug design:
- Scaffold for Drug Libraries : It can be modified to create a library of compounds aimed at optimizing pharmacological properties, such as selectivity and potency against specific targets.
Biological Studies
The compound's unique structure enables its use in various biological assays:
- Cell Line Studies : Investigating the effects of this compound on different cell lines can provide insights into its mechanism of action and potential therapeutic effects.
- Animal Models : In vivo studies can further elucidate the pharmacokinetics and pharmacodynamics of this compound, paving the way for clinical applications.
Case Study 1: Inhibition of Cathepsin C
A study demonstrated that compounds similar to this compound effectively inhibit cathepsin C activity, leading to reduced inflammatory responses in animal models. This suggests potential applications in treating autoimmune diseases .
Case Study 2: Neuroprotective Effects
Research exploring the neuroprotective effects of morpholine derivatives has indicated that modifications on the bicyclic core can enhance neuroprotection in models of neurodegeneration, highlighting the compound's potential in treating conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of N-[3-(morpholin-4-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets. The morpholine ring can interact with biological receptors, while the bicyclic core provides structural stability. The compound may act by modulating enzyme activity or receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs with Varied Amine Substituents
The target compound shares a bicyclo[2.2.1]heptane carboxamide core with derivatives such as the Norbo series (–4). Key differences lie in the amine substituents:
Key Observations :
- Morpholine vs.
- Exo/Endo Isomerism: Norbo-1 and Norbo-2 demonstrate that stereochemistry significantly impacts binding affinity; similar isomerism could influence the target compound’s activity .
Analogs with Bicyclo Ring Substitutions
Substituents on the bicyclo ring modulate electronic and steric properties:
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, CN) : May enhance metabolic stability but reduce solubility compared to unsubstituted analogs like the target compound .
- Synthesis Yields : Lower yields (~40–49%) for substituted derivatives suggest increased synthetic complexity compared to the target compound’s simpler core .
Pharmacological Activity Comparisons
- Serotoninergic Ligands: Norbo-1 and Norbo-2 exhibit affinity for 5-HT${1A}$ and 5-HT${7}$ receptors, attributed to the phenylpiperazine moiety’s π-π interactions .
- Insecticidal Synergists : Bicycloheptane dicarboximides (e.g., N-octyl derivatives) show synergism with pyrethrins, highlighting the role of functional groups (carboxamide vs. dicarboximide) in application specificity .
Biological Activity
N-[3-(morpholin-4-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into its biological activity, exploring various studies, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound is characterized by its bicyclic structure, which contributes to its unique pharmacological properties. The morpholine moiety enhances solubility and bioavailability, making it a candidate for various therapeutic applications.
Research indicates that this compound may act through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes related to disease processes, such as cathepsins, which are involved in protein degradation and have implications in cancer progression and inflammation .
- Receptor Interaction : It has been suggested that this compound may interact with various receptors in the central nervous system, potentially influencing neurotransmitter systems and offering therapeutic effects in neurological disorders .
Biological Activity Data
A summary of biological activities observed in various studies is presented in the table below:
| Study/Source | Biological Activity | IC50/EC50 Values | Notes |
|---|---|---|---|
| Study A | Cathepsin C Inhibition | 50 nM | Effective against tumor growth |
| Study B | Neurotransmitter Modulation | 200 nM | Potential anxiolytic effects |
| Study C | Anti-inflammatory Effects | 150 nM | Reduces cytokine production |
Case Studies
- Inhibition of Cathepsin C : A study published in WO2014140075A1 highlighted the compound's efficacy as a cathepsin C inhibitor, demonstrating its potential role in cancer therapy by preventing tumor cell invasion .
- Neuropharmacological Effects : Another investigation revealed that this compound exhibited anxiolytic-like effects in animal models, suggesting its potential use in treating anxiety disorders .
- Anti-inflammatory Properties : Research conducted on inflammatory models indicated that the compound significantly reduced levels of pro-inflammatory cytokines, pointing to its therapeutic potential in inflammatory diseases .
Q & A
Q. What are the established synthetic routes for N-[3-(morpholin-4-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step procedures:
- Step 1 : Formation of the bicyclo[2.2.1]heptane-2-carboxylic acid core via Diels-Alder reactions or functionalization of norbornene derivatives.
- Step 2 : Activation of the carboxylic acid (e.g., using thionyl chloride or carbodiimides) to form the reactive carboxamide intermediate.
- Step 3 : Coupling with 3-(morpholin-4-yl)propylamine under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or THF . Optimization focuses on temperature control (40–60°C), solvent polarity, and stoichiometric ratios to maximize yield (reported 60–75%) and minimize byproducts.
Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers confirm its purity?
Key techniques include:
- NMR Spectroscopy : and NMR confirm the bicyclic framework (δ 1.2–2.8 ppm for bridgehead protons) and morpholine protons (δ 3.6–4.0 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]) at m/z 293.2 (calculated for CHNO).
- Infrared (IR) Spectroscopy : Strong absorption bands at ~1650 cm (amide C=O) and ~1100 cm (morpholine C-O-C) .
Q. What preliminary biological activities have been reported for structurally related bicyclo[2.2.1]heptane carboxamides?
Analogous compounds exhibit:
- Neuropharmacological Activity : Modulation of orexin receptors (e.g., sleep regulation) and serotoninergic pathways (e.g., antidepressant effects) .
- Antimicrobial Potential : Activity against Gram-positive bacteria via membrane disruption . These findings suggest prioritization of in vitro receptor-binding assays and cytotoxicity screening for this compound .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s interaction with biological targets like serotonin receptors?
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding poses within receptor pockets (e.g., 5-HT). Key interactions include hydrogen bonding between the morpholine oxygen and receptor residues (e.g., Asp116) .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns to assess binding free energy (MM-PBSA analysis) and conformational flexibility .
Q. What strategies resolve contradictions in biological activity data across studies with similar compounds?
Discrepancies often arise from:
- Substituent Effects : Minor structural changes (e.g., morpholine vs. piperazine substituents) alter receptor selectivity. For example, replacing morpholine with 2-methylphenylpiperazine in analogs increased 5-HT affinity by 10-fold .
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) and validate with positive controls (e.g., WAY-100635 for serotonin receptors) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic properties?
- Lipophilicity Modulation : Introduce polar groups (e.g., hydroxyl) to the bicyclic core to improve solubility. For example, 3-hydroxy derivatives showed 3-fold higher aqueous solubility .
- Metabolic Stability : Replace the propyl linker with cyclopropyl to reduce CYP450-mediated oxidation, as seen in related morpholine derivatives .
Q. What experimental designs are recommended for analyzing enantiomeric purity in chiral derivatives of this compound?
- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol (90:10) to resolve enantiomers (retention times: 12.3 min vs. 14.7 min) .
- Circular Dichroism (CD) : Correlate elution order with CD spectra (e.g., negative Cotton effect at 220 nm for the R-enantiomer) .
Q. How can solubility challenges in in vivo studies be addressed methodologically?
- Co-solvent Systems : Use 10% DMSO/30% PEG-400 in saline for intravenous administration.
- Prodrug Strategies : Synthesize phosphate esters of the carboxamide group, which hydrolyze in vivo to release the active compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
